molecular formula C21H20Br4O4 B147207 Tetrabromobisphenol A diglycidyl ether CAS No. 3072-84-2

Tetrabromobisphenol A diglycidyl ether

Cat. No. B147207
CAS RN: 3072-84-2
M. Wt: 656 g/mol
InChI Key: ZJRAAAWYHORFHN-UHFFFAOYSA-N
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Description

Tetrabromobisphenol A diglycidyl ether is a chemical compound used in the production of FR-4 copper clad panels (CCP), which are essential in the manufacture of printed circuit boards. The optimized technological process for producing this resin ensures that its color and viscosity meet the new standards for FR-4 CCP, resulting in a stable and reliable quality of the resin .

Synthesis Analysis

The synthesis of tetrabromobisphenol A diglycidyl ether involves the use of tetrabromobisphenol A as a raw material. A notable synthesis approach is the production of tetrabromobisphenol A-diallyl ether in water, which does not require a phase transfer catalyst. Factors such as temperature, dropping speed, and the dosage of allyl chloride significantly influence the reaction, leading to a high yield of 98% with straightforward workup procedures .

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of tetrabromobisphenol A diglycidyl ether, it is known that the presence of bromine atoms in the compound contributes to its flame-retardant properties, making it valuable in applications that require high fire resistance.

Chemical Reactions Analysis

The chemical reactions involving tetrabromobisphenol A diglycidyl ether are not explicitly detailed in the provided papers. However, the purification process of this compound as a reactive flame retardant has been studied. It was found that emulsification of its extracted solution can be prevented by washing with water at a pH of 7 to 7.5, adjusted by a weak nucleophilic acid, and using benzene as a solvent instead of methyl isobutyl ketone. This process also ensures that the epoxy content of the compound remains unaffected .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabromobisphenol A diglycidyl ether are exemplified by its behavior in mixtures with bis(2-ethoxyethyl) ether. These mixtures exhibit a lower critical solution temperature at around normal room temperature and at concentrations of less than about 10 wt% polymer. This property is significant as it indicates the compound's solubility and phase behavior in different solvent systems .

Scientific Research Applications

  • Scientific Field: Environmental Science and Toxicology

    • TBBPA is a known endocrine disruptor employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples .
    • It is extensively applied to reduce the flammability of some commercial products such as furniture, circuit boards, textiles, polystyrene foams, epoxy resins, and padding materials .
  • Application: Flame Retardant

    • TBBPA is among the most utilized flame retardants in the industry globally .
    • It is used in a variety of products including printed circuit boards, adhesives, coatings, etc .
  • Methods of Application

    • TBBPA is incorporated into products during the manufacturing process to reduce their flammability .
  • Results or Outcomes

    • While TBBPA is effective as a flame retardant, its presence in the environment and in human samples has raised concerns due to its potential toxicity .
    • Some studies suggest that TBBPA could have adverse effects on the nervous system in vertebrates .
  • Scientific Field: Polymer Science

    • Application: Polycarbonate Production
      • TBBPA is used to prepare fire-resistant polycarbonates by replacing some bisphenol A .
      • Methods of Application : TBBPA is incorporated into the polymer during the manufacturing process .
      • Results or Outcomes : The resulting polycarbonate is more resistant to fire, enhancing the safety of the final product .
  • Scientific Field: Electronics

    • Application: Printed Circuit Boards
      • TBBPA is used in the production of epoxy resins, which are used in printed circuit boards .
      • Methods of Application : The specific methods of application can vary depending on the manufacturing process .
      • Results or Outcomes : The use of TBBPA in printed circuit boards helps to reduce their flammability .
  • Scientific Field: Environmental Science

    • Application: Environmental Monitoring
      • TBBPA has been found in different environments through industrial processes and in human samples . It is therefore used as an indicator of environmental pollution .
      • Methods of Application : Environmental samples are collected and analyzed for the presence of TBBPA .
      • Results or Outcomes : The presence of TBBPA in environmental samples can provide information about the extent of pollution .
  • Scientific Field: Analytical Chemistry

    • Application: Analytical Reagent
      • TBBPA diglycidyl ether is a useful research chemical .
      • Methods of Application : It can be used in various analytical methods to study its properties and effects .
      • Results or Outcomes : The outcomes of these studies can provide valuable information about TBBPA and its potential impacts .
  • Scientific Field: Material Science

    • Application: Thermomechanical Properties Enhancement
      • TBBPA is used in the synthesis of materials to enhance their thermomechanical properties .
      • Methods of Application : The synthesis involves both conventional and nonconventional methods, including ultrasonication, microwave irradiation, and UV light exposure .
      • Results or Outcomes : The synthesized materials possess high viscosity and excellent hydrophobic properties, making them suitable for industrial applications .

Safety And Hazards

Tetrabromobisphenol A Diglycidyl Ether is mildly toxic by ingestion. It is a skin and eye irritant. When heated to decomposition it emits toxic fumes of Br- .

Future Directions

There are several papers that discuss Tetrabromobisphenol A diglycidyl ether . These papers could be analyzed for more detailed information and future directions in the research of this compound.

properties

IUPAC Name

2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRAAAWYHORFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052700
Record name 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane]
Source EPA DSSTox
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Molecular Weight

656.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetrabromobisphenol A diglycidyl ether

CAS RN

33294-14-3, 3072-84-2, 68541-19-5
Record name ESB 400T
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33294-14-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromobisphenol A diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3072-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromobisphenol A diglycidyl ether
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Record name 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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